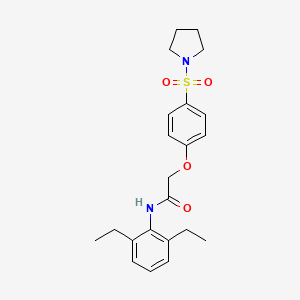
N-(2,6-diethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug development.
科学的研究の応用
DPA has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic properties. Furthermore, DPA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DPA has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
作用機序
The exact mechanism of action of DPA is not fully understood. However, it has been proposed that DPA exerts its anticancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. This inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis. Additionally, DPA has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Furthermore, DPA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, DPA has been found to improve glucose metabolism and insulin sensitivity, which may be due to its ability to activate the AMP-activated protein kinase (AMPK) pathway.
実験室実験の利点と制限
One of the advantages of using DPA in lab experiments is its high potency and selectivity. It has been found to exhibit potent anticancer and anti-inflammatory effects at relatively low concentrations. Additionally, DPA has been shown to have a good safety profile, with no significant toxicity observed in animal studies. However, one of the limitations of using DPA in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on DPA. One potential area of research is the development of DPA analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of DPA and its effects on various signaling pathways. Furthermore, the potential applications of DPA in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Overall, DPA has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
合成法
The synthesis of DPA involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 2,6-diethylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DPA. This synthesis method has been optimized by various researchers to improve yield and purity.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-17-8-7-9-18(4-2)22(17)23-21(25)16-28-19-10-12-20(13-11-19)29(26,27)24-14-5-6-15-24/h7-13H,3-6,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWJZBDJUAGNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

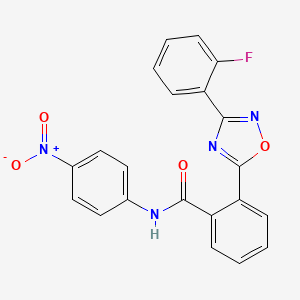
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
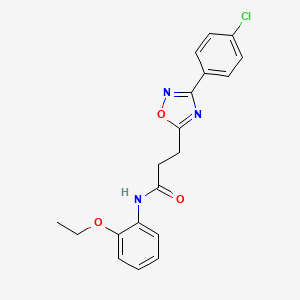
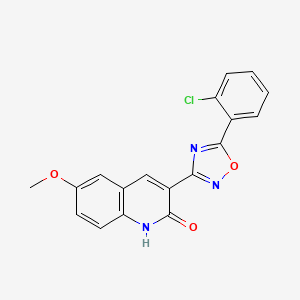
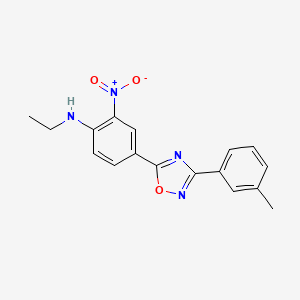


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide](/img/structure/B7704568.png)
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
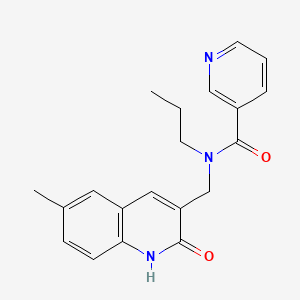
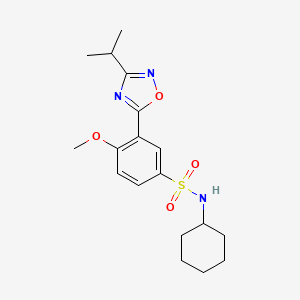

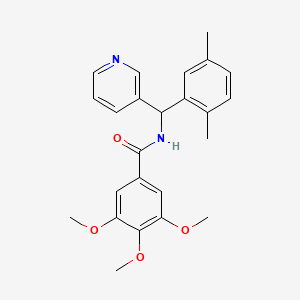
![N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7704597.png)